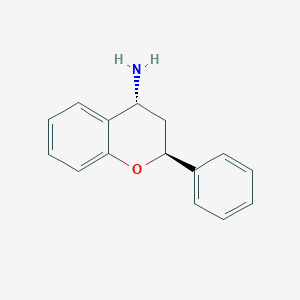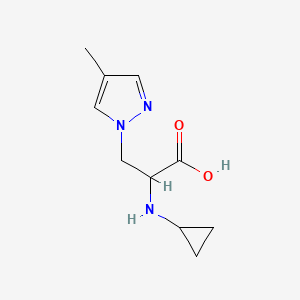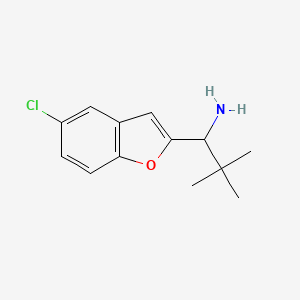
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is a heterocyclic compound that features a triazole ring fused with an azepane ring. The triazole ring, known for its aromaticity and nitrogen-rich structure, imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like methanol or chloroform to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous solvents and improve the overall efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted azepanes.
Applications De Recherche Scientifique
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the triazole ring’s ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane involves its interaction with molecular targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of applications in chemistry and biology.
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)azepane is unique due to the presence of both the triazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)azepane |
InChI |
InChI=1S/C10H18N4/c1-8-12-10(14(2)13-8)9-6-4-3-5-7-11-9/h9,11H,3-7H2,1-2H3 |
Clé InChI |
XTFYEKDALCHVPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C2CCCCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


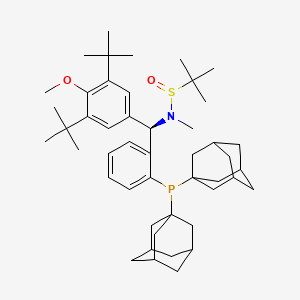
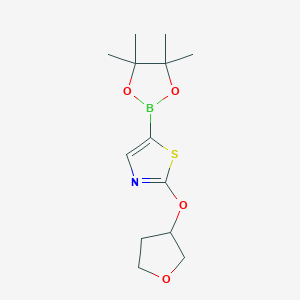
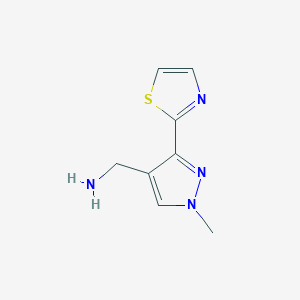
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
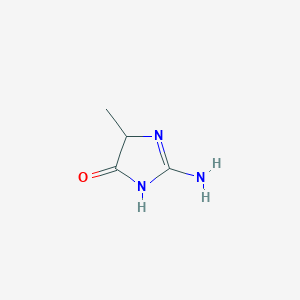

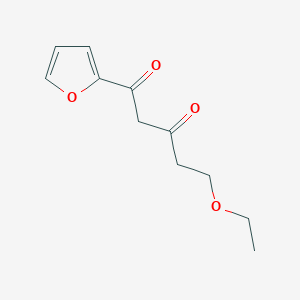
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
